molecular formula C21H22N4O2S B2675452 N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921499-63-0

N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2675452
CAS RN: 921499-63-0
M. Wt: 394.49
InChI Key: VCUFNKOCHPHICH-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, also known as MTU, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MTU belongs to the class of thiazole-based urea derivatives, which have been studied for their anti-inflammatory, analgesic, and anti-tumor activities.

Scientific Research Applications

Synthesis and Biological Activities of Benzothiazole Derivatives

  • A study by Gull et al. (2016) described the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides through C-C coupling methodology. These compounds exhibited a range of biological activities, including antioxidant, antibacterial, and notably, urease inhibition, with the compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide being the most active in urease inhibition assays. The study also highlighted the importance of H-bonding for enzyme inhibition, supported by molecular docking studies (Gull et al., 2016).

Antitumor Activities of Benzothiazole and Acetamide Derivatives

  • Research by Yurttaş et al. (2015) focused on the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, identifying compounds with considerable anticancer activity against several cancer cell lines. This study underscores the therapeutic potential of benzothiazole acetamide derivatives in oncology (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Activity and Coordination Complexes of Acetamide Derivatives

  • A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, which, upon forming coordination complexes with Co(II) and Cu(II), exhibited significant antioxidant activities. The study highlighted the role of hydrogen bonding in the self-assembly process of these complexes, pointing to potential applications in medicinal chemistry (Chkirate et al., 2019).

properties

IUPAC Name

2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-14-6-8-16(9-7-14)12-22-19(26)11-18-13-28-21(24-18)25-20(27)23-17-5-3-4-15(2)10-17/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUFNKOCHPHICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

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